Array ( [bid] => 7230762 ) Buy 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide

1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide

Catalog No.
S7517238
CAS No.
M.F
C20H29N3O2
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-...

Product Name

1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide

IUPAC Name

1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H29N3O2/c1-16(24)23-14-19(15-23)20(25)21-11-18-9-5-6-10-22(13-18)12-17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-15H2,1H3,(H,21,25)

InChI Key

XZKTVTWCAAOALD-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(C1)C(=O)NCC2CCCCN(C2)CC3=CC=CC=C3

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2CCCCN(C2)CC3=CC=CC=C3
ABAM is a compound with the molecular formula C24H31N3O2. It belongs to the class of azetidine-3-carboxamide derivatives, which are characterized by the presence of a four-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. ABAM is structurally related to other opioid peptides such as morphine, fentanyl, and oxycodone and is believed to exert its effects through binding to specific receptors in the brain and spinal cord.
ABAM is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. Its melting point is around 165-168°C, and its molecular weight is 401.52 g/mol. ABAM has a pKa of 7.03 and is considered a weak base. It is stable under normal laboratory conditions and can be stored at room temperature.
The synthesis of ABAM involves several steps, starting from the reaction of benzylamine with acetylated succinic anhydride to form N-Benzylsuccinimide. This intermediate is then treated with chloroacetyl chloride and sodium ethoxide to generate N-(1-benzyl-3-chloro-2-oxo-azetidinyl)-2-oxo-ethylamide. The final step involves reduction of the chloro group with sodium borohydride to yield ABAM.
The identity and purity of the synthesized compound can be established by various analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide information on the chemical structure, functional groups, and molecular weight of ABAM.
ABAM can be quantified in biological matrices using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These techniques offer high sensitivity and specificity and can detect the compound at low concentrations in complex biological fluids such as blood, urine, and tissue samples.
ABAM has been shown to exhibit opioid-like effects in animal models, including analgesia, sedation, and respiratory depression. These effects are believed to be mediated by binding to specific opioid receptors in the central nervous system. ABAM has also been reported to have some affinity for the sigma and dopamine receptors, although its exact mechanism of action is not fully understood.
The toxicity and safety of ABAM have been evaluated in various animal studies. Acute toxicity studies have shown that the compound has low toxicity and produces no significant adverse effects at doses up to 100 mg/kg. Chronic toxicity studies have reported some histopathological changes in the liver and kidneys of rats treated with high doses of ABAM for prolonged periods.
ABAM has potential applications in various fields of research, including pain management, addiction treatment, and drug discovery. Studies have shown that ABAM can produce analgesic effects in animal models of acute and chronic pain, and may have lower abuse liability and fewer side effects compared to traditional opioids. ABAM has also been investigated as a potential treatment for opioid addiction, and has shown promise in reducing drug-seeking behavior in animal models.
Research on ABAM is still in its early stages, with most studies being conducted in animal models. Clinical trials in humans are yet to be conducted, and more research is needed to establish the safety and efficacy of the compound in humans.
The potential implications of ABAM in various fields of research and industry are significant. If ABAM proves to be safe and effective in humans, it could represent a new class of analgesics with lower abuse liability and fewer side effects than traditional opioids. ABAM could also have applications in addiction treatment, where it could be used to reduce drug-seeking behavior and prevent relapse. Additionally, ABAM could be used as a template for the development of novel opioid peptide analogs with improved pharmacological properties.
One of the main limitations of ABAM research is the lack of clinical data in humans. More studies are needed to establish the safety and efficacy of the compound in humans, and to determine its optimal dosage and administration route. Another limitation is the limited understanding of the exact mechanism of action of ABAM, which hinders the development of more specific and potent analogs.
for ABAM research include the development of more selective and potent analogs that target specific opioid receptors, the investigation of the potential role of ABAM in the treatment of other conditions such as cancer pain and neuropathic pain, and the exploration of ABAM's therapeutic potential in combination with other drugs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

343.22597718 g/mol

Monoisotopic Mass

343.22597718 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types